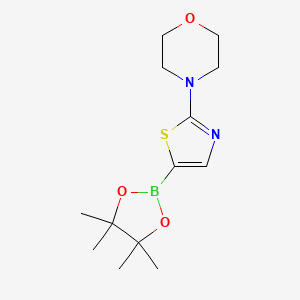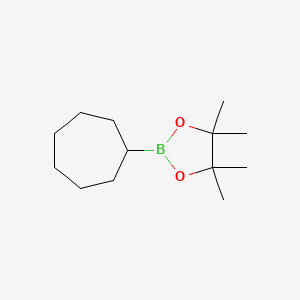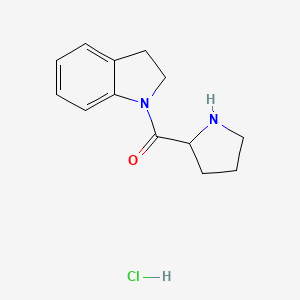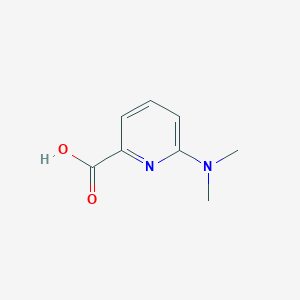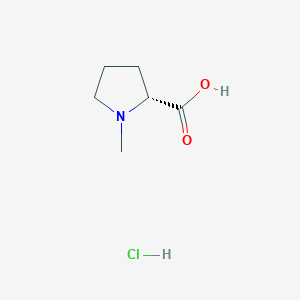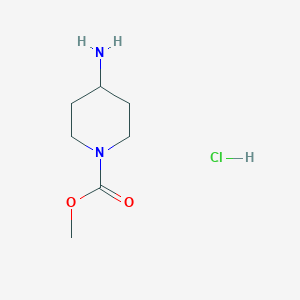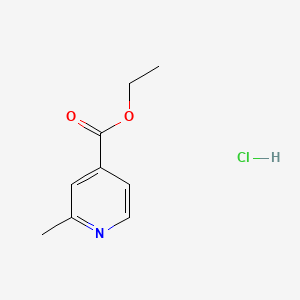![molecular formula C10H17ClN2O2 B1463964 2-chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide CAS No. 1218022-97-9](/img/structure/B1463964.png)
2-chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide
Overview
Description
2-Chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro group, an oxo group, a piperidinyl group, and an acetamide group, making it a versatile molecule for research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide typically involves the following steps:
Formation of Piperidin-1-ylpropan-2-one: This intermediate can be synthesized through the reaction of piperidine with propanoyl chloride in the presence of a base.
Chloroacetylation: The piperidin-1-ylpropan-2-one is then reacted with chloroacetyl chloride to introduce the chloroacetyl group, forming the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The oxo group in the compound can undergo further oxidation reactions.
Reduction: The chloro group can be reduced to form a corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and oxo groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It may serve as a precursor for bioactive molecules or as a tool in biochemical studies. Medicine: Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide exerts its effects depends on its molecular targets and pathways. For instance, if used in pharmaceuticals, it may interact with enzymes or receptors, inhibiting or activating specific biological processes.
Comparison with Similar Compounds
2-Chloro-N-(2-chloroethyl)acetamide: Similar structure but lacks the piperidinyl group.
N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide: Lacks the chloro group.
2-Chloro-N-(propan-2-yl)acetamide: Different piperidinyl group.
Properties
IUPAC Name |
2-chloro-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-8(12-9(14)7-11)10(15)13-5-3-2-4-6-13/h8H,2-7H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVYALKGBHGBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



